molecular formula C5H8O2 B13043412 Cyclopent-1-ene-1,3-diol

Cyclopent-1-ene-1,3-diol

Cat. No.: B13043412
M. Wt: 100.12 g/mol
InChI Key: KTBHYWKDBNWJKD-UHFFFAOYSA-N
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Description

Cyclopent-1-ene-1,3-diol is an organic compound with the molecular formula C5H8O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopent-1-ene-1,3-diol can be synthesized through several methods. One common route involves the selective reduction of 4-hydroxycyclopent-2-enone using hydroboron in the presence of a trivalent rare earth metal compound . Another method includes the epoxidation of cyclopentadiene followed by rearrangement catalyzed by copper (I) or palladium (0) .

Industrial Production Methods: Industrial production of this compound often involves large-scale epoxidation and subsequent reduction processes. The use of peracids or peroxides for epoxidation, followed by catalytic rearrangement, is a common approach .

Chemical Reactions Analysis

Types of Reactions: Cyclopent-1-ene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclopent-1-ene-1,3-dione.

    Reduction: The compound can be reduced to form cyclopentane derivatives.

    Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Cyclopent-1-ene-1,3-dione.

    Reduction: Cyclopentane derivatives.

    Substitution: Various substituted cyclopentene derivatives.

Scientific Research Applications

Cyclopent-1-ene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopent-1-ene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclopent-1-ene-1,3-diol can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific arrangement of hydroxyl groups on the cyclopentene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic and industrial applications.

Properties

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

cyclopentene-1,3-diol

InChI

InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h3-4,6-7H,1-2H2

InChI Key

KTBHYWKDBNWJKD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC1O)O

Origin of Product

United States

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